molecular formula C23H18N2O3 B11567201 N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide

Cat. No.: B11567201
M. Wt: 370.4 g/mol
InChI Key: HBQSKZKRPIBDEO-UHFFFAOYSA-N
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Description

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide is a complex organic compound with the molecular formula C23H18N2O3 It is characterized by the presence of an isoindoline core, which is a bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction proceeds through the formation of an intermediate isoindoline derivative, which is then further reacted with m-tolyl-benzamide to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide is unique due to its specific substitution pattern and the presence of the m-tolyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C23H18N2O3/c1-16-8-7-11-18(14-16)24(21(26)17-9-3-2-4-10-17)15-25-22(27)19-12-5-6-13-20(19)23(25)28/h2-14H,15H2,1H3

InChI Key

HBQSKZKRPIBDEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4

Origin of Product

United States

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